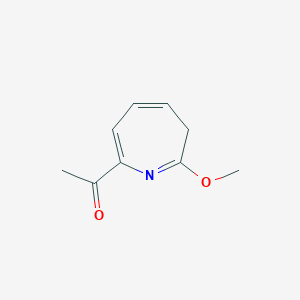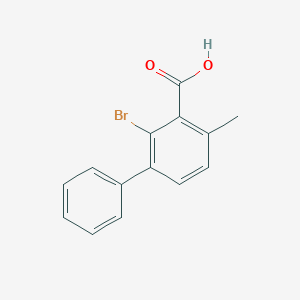![molecular formula C34H63ClN2O6S B13822399 [(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin palmitate hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. Clindamycin is a semi-synthetic antibiotic derived from lincomycin, produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of lincomycin. It is primarily used to treat serious bacterial infections, including those caused by anaerobic bacteria, gram-positive cocci, and some protozoans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of clindamycin palmitate hydrochloride involves several steps:
Starting Material: The process begins with clindamycin, which is synthesized from lincomycin.
Esterification: Clindamycin is reacted with palmitic acid in the presence of a suitable catalyst to form clindamycin palmitate.
Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
In an industrial setting, the synthesis of clindamycin palmitate hydrochloride involves:
Mixing: Ketal clindamycinum, triethylamine solution, and palmityl chloride are mixed in chloroform.
Reaction: The mixture is reacted in a water bath at 50-90°C to obtain a brown material.
Purification: The material is dissolved in glacial acetic acid and water, hydrolyzed, and dried.
Final Conversion: Anhydrous hydrogen chloride is added to form the hydrochloride salt, which is then purified and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Clindamycin palmitate hydrochloride undergoes several types of chemical reactions:
Hydrolysis: The ester bond in clindamycin palmitate can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: Clindamycin can undergo oxidation and reduction reactions, although these are less common in its clinical use.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions include clindamycin, palmitic acid, and various oxidized or reduced derivatives of clindamycin .
Applications De Recherche Scientifique
Clindamycin palmitate hydrochloride is widely used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Mécanisme D'action
Clindamycin palmitate hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains and thus inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .
Comparaison Avec Des Composés Similaires
Clindamycin palmitate hydrochloride is often compared with other clindamycin derivatives, such as clindamycin phosphate and clindamycin hydrochloride:
Clindamycin Phosphate: A prodrug that is rapidly converted to clindamycin in the body.
Clindamycin Hydrochloride: Used for oral formulations and has the same antimicrobial spectrum as clindamycin palmitate hydrochloride.
Similar Compounds
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: Used for injectable formulations.
Clindamycin Hydrochloride: Used for oral formulations.
Clindamycin palmitate hydrochloride is unique in its ester form, which allows for specific applications in pediatric formulations due to its palatable taste and ease of administration .
Propriétés
Formule moléculaire |
C34H63ClN2O6S |
|---|---|
Poids moléculaire |
663.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25-,26+,28?,29-,30+,31-,32-,34-/m1/s1 |
Clé InChI |
OYSKUZDIHNKWLV-BESCSQSVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)

![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)

![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)




